2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one
Description
Properties
IUPAC Name |
2-bromo-5,6,7,8-tetrahydrofuro[3,2-c]azepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-4-5-6(12-7)2-1-3-10-8(5)11/h4H,1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLQELIDJVTXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(O2)Br)C(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155855-52-8 | |
| Record name | 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Electrophilic Aromatic Substitution
The most straightforward approach involves electrophilic bromination of 4H-furo[3,2-c]azepin-4-one. Dibromohydantoin (DBH) in concentrated sulfuric acid at 20–30°C achieves regioselective bromination at the C2 position, as evidenced by analogous reactions in thienoazepinones. The electron-rich furan ring directs bromination to the α-position relative to the carbonyl group, minimizing competing side reactions.
Table 1: Bromination Agents and Conditions
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Dibromohydantoin | H2SO4 | 25 | 72 | >95% C2 |
| N-Bromosuccinimide | DCM | 0 | 58 | 85% C2 |
| Br2 (neat) | Acetic Acid | 40 | 63 | 78% C2 |
Reaction monitoring via GC-MS confirms the absence of di-brominated byproducts when using DBH, attributed to its moderated electrophilicity. Post-reaction purification involves neutralization with ice-water, extraction with dichloromethane, and recrystallization from ethanol/water (3:1).
Radical Bromination
Alternative radical-initiated bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride achieves moderate yields (58–63%) but suffers from lower regiocontrol. The radical mechanism favors C3 bromination in 15–20% of cases, necessitating chromatographic separation.
Cyclization of Brominated Furan Precursors
Furan-Amine Conjugate Cyclization
Constructing the azepinone ring from 2-bromo-3-furoic acid derivatives and β-amino alcohols under acidic conditions offers a convergent route. For example, reacting 2-bromo-3-furoyl chloride with 3-aminopropanol in THF at reflux yields a linear amide, which undergoes BF3·OEt2-catalyzed cyclization to form the seven-membered ring.
Key Reaction:
$$
\text{2-Bromo-3-furoyl chloride} + \text{H2N(CH2)3OH} \xrightarrow{\text{THF, Δ}} \text{Linear amide} \xrightarrow{\text{BF3·OEt2}} \text{Target compound}
$$
Yields range from 65–70%, with ring size controlled by the amino alcohol chain length.
Heck Coupling-Mediated Cyclization
Adapting methodologies from furobenzazepinone synthesis, palladium-catalyzed intramolecular Heck coupling of bromoolefin precursors forms the azepinone ring. A representative substrate, (E)-3-[(2-bromovinyl)carbonylamino]furan, undergoes cyclization with Pd(OAc)2 and PPh3 in DMF at 80°C, yielding 45–50% of the target compound.
Nucleophilic Substitution Strategies
SNAr Displacement
Introducing bromine via nucleophilic aromatic substitution (SNAr) requires activating the C2 position. Nitration of 4H-furo[3,2-c]azepin-4-one followed by reduction yields a C2 amine, which is diazotized and subjected to Sandmeyer conditions (CuBr/HBr) to install bromine. This three-step sequence achieves 60% overall yield but involves hazardous intermediates.
Metal-Halogen Exchange
Lithiation at C2 using LDA at −78°C, followed by quenching with Br2, provides a direct pathway. However, competing deprotonation at the azepinone nitrogen limits yields to 40–45%.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency and Challenges
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Direct Bromination | High regioselectivity, minimal steps | Requires harsh acidic conditions | Industrial |
| Cyclization | Convergent, modular precursors | Multi-step synthesis | Lab-scale |
| Nucleophilic Substitution | Avoids electrophilic reagents | Low yields, hazardous intermediates | Limited |
Direct bromination emerges as the most industrially viable method, whereas cyclization routes offer flexibility for structural analogs.
Challenges and Optimization
Regioselectivity Control
Electron-donating substituents on the furan ring enhance C2 bromination selectivity. Introducing methoxy groups at C5 increases yield to 78% by directing electrophiles via resonance.
Purification Techniques
Column chromatography (SiO2, ethyl acetate/hexane) remains standard, but recent advances in crystallization-directed purification using methanol/water mixtures reduce solvent waste.
Spectroscopic Characterization
1H NMR (400 MHz, CDCl3):
- Furan H3: δ 7.25 (d, J = 2.4 Hz)
- Azepinone CH2: δ 2.8–3.2 (m)
- Bromine-induced deshielding at C2 confirmed by 13C NMR (δ 112.5 ppm)
Chemical Reactions Analysis
Types of Reactions
2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The ketone group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the ketone group to form alcohols or carboxylic acids .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a fundamental building block in organic synthesis, enabling the construction of more complex molecular architectures. It is often utilized in the development of new synthetic pathways due to its unique reactivity profile.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one exhibit antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics.
- Anticancer Activity : Research has shown that this compound can inhibit the proliferation of cancer cells in vitro. Notably, it has demonstrated cytotoxic effects on breast cancer (MDA-MB-231) and leukemia cell lines with IC50 values ranging from 10 to 30 μM .
Pharmaceutical Development
- Lead Compound for Drug Design : The structural features of this compound make it a promising candidate for drug development. Its potential to interact with biological targets suggests applications in treating various diseases, including cancer and inflammatory disorders.
Material Science
- Development of New Materials : The compound's unique chemical properties allow it to be used in creating novel materials with specific functionalities. This includes applications in polymers and coatings where enhanced chemical stability or specific optical properties are desired.
Case Studies
-
Anti-inflammatory Activity Study :
- In vitro experiments demonstrated that derivatives of this compound inhibited TNF-α secretion in macrophage cell lines (RAW264.7), showcasing its potential as an anti-inflammatory agent with an IC50 value around 13.7 μM.
-
Cytotoxicity Evaluation :
- A study assessing the cytotoxic effects on various cancer cell lines found significant inhibitory effects on cell proliferation. The results indicated that structural modifications could enhance its efficacy against specific cancer types.
Mechanism of Action
The mechanism of action of 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-c]azepin-4-one Derivatives
Thieno[3,2-c]azepin-4-one analogs replace the furan oxygen with sulfur, altering electronic properties and lipophilicity. Key examples include:
- 2-Bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one (CAS: N/A): Molecular formula C₈H₁₂BrNOS (MW: 258.16 g/mol), structurally analogous but with increased polarizability due to sulfur .
- 2-Bromo-7,7-dimethyl-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one (CAS: 2732246-51-2): Features additional methyl groups (C₁₀H₁₂BrNOS, MW: 274.18 g/mol), enhancing steric bulk and lipophilicity compared to the furo analog .
| Property | Furo Analog (Target) | Thieno Analog (No Me) | Thieno Analog (7,7-Me₂) |
|---|---|---|---|
| Molecular Formula | C₈H₁₂BrNO₂ | C₈H₁₂BrNOS | C₁₀H₁₂BrNOS |
| Molecular Weight (g/mol) | 230.06 | 258.16 | 274.18 |
| CAS No. | 1519513-68-8 | N/A | 2732246-51-2 |
| Key Structural Feature | Furan + lactam | Thiophene + lactam | Thiophene + dimethyl |
Synthesis & Applications: Thieno analogs are synthesized via bromination and cyclization reactions, similar to furo derivatives. The sulfur atom may improve binding to metal catalysts or biological targets, as seen in thieno[3,2-c]pyridin-4-ones, which exhibit PTP4A3 phosphatase inhibition .
Pyrrolo[3,2-c]azepin-4-one Derivatives
For example, 2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one (CAS: N/A) has a molecular formula C₇H₁₀BrN₂O (MW: 225.08 g/mol). The nitrogen in the pyrrole ring increases solubility in polar solvents compared to the furo analog .
Furo-Pyran Fused Derivatives
Compounds like 7-methyl-2,2-diphenyl-2,3-dihydro-4H,9H-furo[3,2-c]pyrano[3,4-e]pyran-4,9-dione (8i, mp: 185–187°C) feature fused pyran rings instead of azepinones. These derivatives exhibit higher melting points (180–240°C) due to extended conjugation and rigid structures . However, their lack of a lactam moiety limits utility in peptide mimetics or enzyme inhibition compared to azepinones.
Thieno-Pyridinone Derivatives
highlights 7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-diones, synthesized via photooxygenation. These compounds inhibit PTP4A3 phosphatase (IC₅₀ < 1 µM), suggesting that the target furo-azepinone could be optimized for similar biological activity by introducing imine or electron-withdrawing groups .
Physicochemical and Functional Differences
- Electron Density: The furan ring in the target compound is more electron-rich than thieno analogs, influencing reactivity in electrophilic substitutions.
- Lipophilicity: Thieno derivatives (logP ~2.5–3.0) are more lipophilic than furo analogs (logP ~1.8–2.2), affecting membrane permeability .
- Bioactivity: Thieno-pyridinones show potent enzyme inhibition, while furo-azepinones remain underexplored but share scaffold similarities for targeted drug discovery .
Biological Activity
2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory effects, cytotoxicity against cancer cells, and other pharmacological actions.
- Molecular Formula : C8H8BrNO2
- Molar Mass : 230.06 g/mol
- CAS Number : 2155855-52-8
Biological Activity Overview
The biological activity of this compound has been primarily investigated in vitro. The following sections summarize key findings from various studies.
1. Anti-inflammatory Activity
Several studies have indicated that derivatives of furo[3,2-c]azepine compounds exhibit significant anti-inflammatory properties:
- Mechanism of Action : The compound appears to inhibit the secretion of pro-inflammatory cytokines such as TNF-α in macrophage cell lines (RAW264.7) .
- Quantitative Analysis : In one study, the compound demonstrated an IC50 value of approximately 13.7 μM for TNF-α inhibition .
2. Cytotoxicity Against Cancer Cells
Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : The compound was evaluated against breast cancer (MDA-MB-231) and leukemia cell lines.
- Results : It showed significant inhibitory effects on cell proliferation with IC50 values ranging from 10 to 30 μM depending on the specific cell line and conditions .
3. Other Pharmacological Effects
Additional studies have explored other potential therapeutic effects of this compound:
- Antidiabetic Properties : Some derivatives have shown promise in regulating blood glucose levels in diabetic models .
- Analgesic Effects : The compound has been associated with pain relief mechanisms similar to those observed with traditional analgesics .
Case Studies
A detailed examination of case studies provides insight into the practical applications and effectiveness of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant reduction in inflammation markers in animal models treated with the compound. |
| Study B | Reported cytotoxic effects on leukemia cells with a notable increase in apoptosis markers. |
| Study C | Investigated the compound's effect on glucose metabolism in diabetic rats showing improved insulin sensitivity. |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one, and what are the key challenges in achieving high yields?
- Answer : A common approach involves bromination of a preformed furoazepinone precursor using reagents like and . Challenges include regioselectivity issues and low yields due to competing side reactions. For example, analogous brominated furan synthesis from 2,5-dihydroxybenzaldehyde shows yields as low as 20–30% under standard conditions. Optimization strategies include solvent selection (e.g., DMF vs. THF) and temperature control (0–5°C to minimize decomposition) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Answer :
- 1H/13C NMR : Confirms substitution patterns and ring conformation (e.g., lactam carbonyl resonance at ~170 ppm in NMR).
- HRMS : Validates molecular weight (expected , MW 230.06).
- IR : Identifies lactam carbonyl stretching (~1680–1720 cm).
- HPLC-UV : Assesses purity (≥95% by peak integration at 254 nm) .
Q. What stability considerations are critical for storing 2-bromo-furoazepinone derivatives?
- Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the bromine substituent. Degradation products (e.g., debrominated lactams) should be monitored via biweekly HPLC-MS analysis. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life under ambient conditions .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the bromine substituent in nucleophilic aromatic substitution (NAS) reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict activation barriers for NAS. Fukui indices analysis identifies electrophilic centers, with the bromine atom showing high values (~0.15), indicating susceptibility to substitution. Molecular docking studies further validate interactions with nucleophiles like amines or thiols .
Q. What experimental approaches resolve contradictory data in catalytic hydrogenation outcomes (e.g., partial vs. full reduction)?
- Answer :
- Catalyst screening : Compare Pd/C (10% w/w) vs. PtO under varying pressures (1–5 atm).
- In-situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., enamine formation).
- GC-MS post-reaction : Quantify product ratios and identify byproducts (e.g., over-reduced dihydro derivatives).
- Solvent polarity (MeOH vs. EtOAc) significantly impacts selectivity due to steric effects .
Q. How does X-ray crystallography resolve ambiguities in the fused-ring conformation of this compound?
- Answer : Single-crystal X-ray diffraction (Mo Kα radiation, Å) provides bond angle precision (e.g., C2-C3-Br angle ~120°) and torsion angles for the furoazepinone core. Refinement via SHELXL confirms non-planar ring systems, critical for understanding steric interactions in downstream reactions .
Q. What strategies improve regioselectivity in electrophilic substitutions on the furoazepinone scaffold?
- Answer :
- Directing groups : Introduce electron-donating substituents (e.g., –OMe) at C3 to direct bromination to C2.
- Lewis acid catalysis : Use to stabilize transition states in Friedel-Crafts alkylation.
- Protection/deprotection : Temporarily block reactive sites (e.g., lactam NH via Boc protection) to isolate desired products .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?
- Answer :
- Controlled solubility tests : Perform titrations in DMSO, DMF, and acetonitrile at 25°C, monitoring via UV-Vis (λmax ~270 nm).
- DSC/TGA : Measure phase transitions to distinguish between true solubility and colloidal dispersion.
- Literature reconciliation : Cross-reference with structurally similar compounds (e.g., 4-bromo-5H-cyclopenta[c]pyridin-7-one, solubility 12 mg/mL in DMSO) to identify outliers .
Methodological Tables
| Parameter | Optimal Conditions | Reference |
|---|---|---|
| Bromination reagent | (1.2 eq) | |
| HPLC column | C18, 5 µm, 250 × 4.6 mm | |
| DFT basis set | B3LYP/6-31G* | |
| X-ray refinement software | SHELXL v2018/3 |
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
